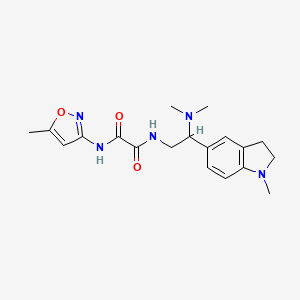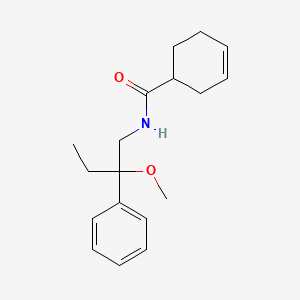![molecular formula C19H29ClN2O B2720987 N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride CAS No. 2418595-14-7](/img/structure/B2720987.png)
N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its functional groups, stereochemistry, and conformation. Techniques like NMR, IR, and X-ray crystallography are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under various conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Sigma Receptor Ligands
De Costa et al. (1990) synthesized a series of compounds related to benzeneacetamides to determine whether efficacy for the sigma receptor could be improved. Their work led to the identification of highly potent and selective sigma receptor ligands, such as 1S,2R-cis-(-)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl) acetamide, which exhibited very high affinity at sigma receptors with minimal affinity for kappa, dopamine, or PCP receptors. This discovery provides valuable tools for the study of sigma receptors and emphasizes the importance of sigma ligands in pharmacological research (De Costa, Rice, Bowen, Thurkauf, Rothman, Band, Jacobson, Radesca, Contreras, Gray, 1990).
Antitumor Agents
Dong et al. (2010) designed, synthesized, and evaluated 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs for cytotoxic activity. These compounds exhibited promising cell growth inhibitory activity against all tested tumor cell lines, highlighting the significance of nitrogen substitutions on the antitumor potency. This research indicates that derivatives of N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide hydrochloride may hold potential in the development of novel antitumor agents (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, Lee, 2010).
Analgesic Activity
Ma Sc et al. (1986) synthesized 3,4-Dichloro-N-methyl-N-[trans-2-(1-delta 3-pyrrolinyl)-cyclohexyl]-benzenacetamide hydrochloride, an analogue of U-50488 H, and tested its analgesic activity in mice. The compound was found to be more potent than U-50488 H in the mouse hot plate and writhing tests, indicating a higher affinity for the kappa receptor. This study underscores the potential of N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide hydrochloride derivatives in developing new analgesic drugs (Ma Sc, Lu Sn, Lin Kz, Wang Cq, 1986).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. This information is often found in the compound’s Material Safety Data Sheet (MSDS).
Direcciones Futuras
This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions or syntheses involving the compound.
Please consult with a professional chemist or researcher for detailed analysis. Remember to always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-21(18-9-7-17(20)8-10-18)19(22)13-16-12-15(16)11-14-5-3-2-4-6-14;/h2-6,15-18H,7-13,20H2,1H3;1H/t15-,16+,17?,18?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBODDMYIJYGTKY-JJNPCHJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)CC2CC2CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCC(CC1)N)C(=O)C[C@@H]2C[C@H]2CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

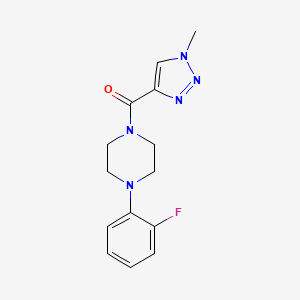
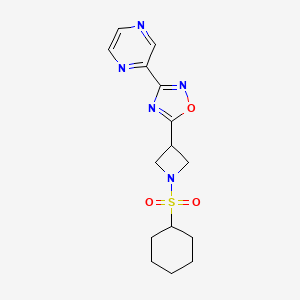
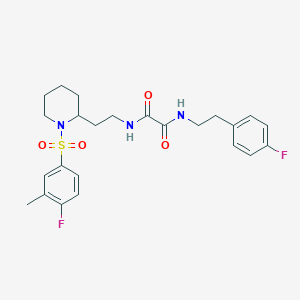
![1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2720911.png)
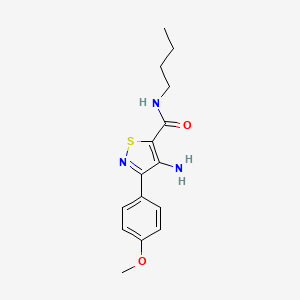
![(11bS)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B2720913.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2720916.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide](/img/structure/B2720918.png)
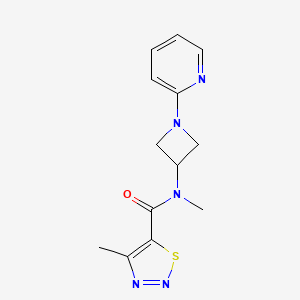
![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)
